Chlorhydrate d’isoxsuprine

Vue d'ensemble

Description

Isoxsuprine est un agoniste bêta-adrénergique principalement utilisé comme vasodilatateur. Il est connu pour sa capacité à détendre les muscles lisses utérins et vasculaires. Ce composé est utilisé dans le traitement de diverses affections telles que l'insuffisance cérébrovasculaire, les maladies vasculaires périphériques et le travail prématuré. L'Isoxsuprine est également utilisé en médecine vétérinaire, en particulier pour le traitement des problèmes liés aux sabots chez les chevaux.

Applications De Recherche Scientifique

Isoxsuprine has a wide range of applications in scientific research:

Chemistry: Isoxsuprine is used as a model compound in studies of beta-adrenergic agonists and vasodilators.

Biology: It is used to study the effects of beta-adrenergic stimulation on smooth muscle tissues.

Medicine: Isoxsuprine is investigated for its potential in treating conditions such as cerebrovascular insufficiency, peripheral vascular diseases, and premature labor.

Industry: Isoxsuprine is used in the formulation of pharmaceuticals and veterinary medicines.

Mécanisme D'action

Target of Action

Isoxsuprine hydrochloride primarily targets vascular and uterine smooth muscles . It is a beta-adrenergic agonist , which means it binds to beta-adrenergic receptors on these muscles, causing them to relax .

Mode of Action

Isoxsuprine hydrochloride increases muscle blood flow, but skin blood flow is usually unaffected . Rather than increasing muscle blood flow by beta-receptor stimulation, isoxsuprine probably has a direct action on vascular smooth muscle . The generally accepted mechanism of action of isoxsuprine on the uterus is beta-adrenergic stimulation .

Biochemical Pathways

The vasodilation effect of isoxsuprine involves the activation of the NO/cGMP and H2S/KATP pathways and the blockade of α1-Adrenoceptors and Calcium Channels . This means that isoxsuprine influences the production of nitric oxide (NO) and hydrogen sulfide (H2S), both of which are important signaling molecules in the cardiovascular system .

Pharmacokinetics

Isoxsuprine hydrochloride is well absorbed from the gastrointestinal tract . The peak plasma concentration occurs about 1 hour after an oral dose . A plasma half-life of about 1.5 hours has been reported . Isoxsuprine is excreted in the urine mainly as conjugates .

Result of Action

The primary result of isoxsuprine hydrochloride’s action is the relaxation of vascular and uterine smooth muscles . This leads to vasodilation , or the widening of blood vessels, particularly those supplying skeletal muscles . This effect is greater on the arteries supplying skeletal muscle than on those supplying skin . It is used in the treatment of peripheral vascular disease and in premature labor .

Analyse Biochimique

Biochemical Properties

Isoxsuprine hydrochloride acts as a beta-adrenergic agonist, which means it stimulates beta-adrenergic receptors. This compound interacts with various enzymes and proteins, including adenylyl cyclase, which is activated upon binding to beta-adrenergic receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles .

Cellular Effects

Isoxsuprine hydrochloride influences several cellular processes. It increases blood flow to skeletal muscles by relaxing vascular smooth muscles, which is mediated through the activation of beta-adrenergic receptors. This compound also affects cell signaling pathways by increasing cAMP levels, which can influence gene expression and cellular metabolism. Additionally, isoxsuprine hydrochloride has been shown to inhibit oxytocin-induced contractions in isolated rat uterus, demonstrating its impact on cellular function .

Molecular Mechanism

The molecular mechanism of isoxsuprine hydrochloride involves its binding to beta-adrenergic receptors on the surface of smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in cAMP levels. The elevated cAMP activates PKA, which phosphorylates target proteins, resulting in the relaxation of smooth muscles. Isoxsuprine hydrochloride also acts as an antagonist at alpha-adrenergic receptors, further contributing to its vasodilatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoxsuprine hydrochloride can change over time. The compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after oral administration. Its plasma half-life is approximately 1.5 hours. Over time, isoxsuprine hydrochloride is metabolized and excreted mainly through the urine. Long-term studies have shown that the compound does not accumulate in plasma, and its effects on cellular function, such as vasodilation, remain consistent over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of isoxsuprine hydrochloride vary with different dosages. For example, in horses, oral administration at dosages of 0.45-2.4 mg/kg body weight per day for several weeks has been shown to increase blood flow and relax uterine muscles. Higher doses can lead to adverse effects such as increased heart rate and gastrointestinal irritation. In dogs, a no observed effect level (NOEL) of 0.2 mg/kg body weight was found based on effects on heart rate .

Metabolic Pathways

Isoxsuprine hydrochloride is metabolized primarily in the liver, where it undergoes conjugation to form glucuronide and sulfate conjugates. These metabolites are then excreted in the urine. The compound’s metabolism involves enzymes such as cytochrome P450, which play a role in its biotransformation. The metabolic pathways of isoxsuprine hydrochloride ensure its rapid clearance from the body, with the majority of the compound being excreted within the first 24 hours after administration .

Transport and Distribution

Isoxsuprine hydrochloride is well absorbed from the gastrointestinal tract and distributed throughout the body. It has a bioavailability of approximately 100% in humans. The compound is transported in the bloodstream and reaches various tissues, including skeletal muscles and the uterus. Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues .

Subcellular Localization

The subcellular localization of isoxsuprine hydrochloride involves its interaction with beta-adrenergic receptors on the cell membrane. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to the relaxation of smooth muscles. Isoxsuprine hydrochloride does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'Isoxsuprine peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction de la 4-hydroxybenzaldéhyde avec la 1-méthyl-2-phénoxyéthylamine pour former une base de Schiff intermédiaire. Cette base intermédiaire est ensuite réduite à l'aide de borohydrure de sodium pour obtenir l'Isoxsuprine. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que l'éthanol et des températures de réaction autour de la température ambiante.

Méthodes de production industrielle

En milieu industriel, le chlorhydrate d'Isoxsuprine est produit en dissolvant l'Isoxsuprine dans de l'acide chlorhydrique. La solution est ensuite soumise à une cristallisation pour obtenir le sel de chlorhydrate. Le processus est soigneusement contrôlé afin de garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

L'Isoxsuprine subit diverses réactions chimiques, notamment :

Oxydation : L'Isoxsuprine peut être oxydé pour former des quinones correspondantes.

Réduction : Le groupe nitro dans l'Isoxsuprine peut être réduit en amine.

Substitution : L'Isoxsuprine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle phénolique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Amines et autres dérivés réduits.

Substitution : Dérivés alkylés ou acylés de l'Isoxsuprine.

Applications de la recherche scientifique

L'Isoxsuprine a une large gamme d'applications dans la recherche scientifique :

Chimie : L'Isoxsuprine est utilisé comme composé modèle dans des études sur les agonistes bêta-adrénergiques et les vasodilatateurs.

Biologie : Il est utilisé pour étudier les effets de la stimulation bêta-adrénergique sur les tissus musculaires lisses.

Médecine : L'Isoxsuprine est étudié pour son potentiel dans le traitement de maladies telles que l'insuffisance cérébrovasculaire, les maladies vasculaires périphériques et le travail prématuré.

Industrie : L'Isoxsuprine est utilisé dans la formulation de produits pharmaceutiques et de médicaments vétérinaires.

Mécanisme d'action

L'Isoxsuprine exerce ses effets en stimulant les récepteurs bêta-adrénergiques, ce qui entraîne la relaxation des tissus musculaires lisses. Cette action est médiée par l'activation des voies de l'adénosine monophosphate cyclique (AMPc), ce qui entraîne une réduction des taux de calcium intracellulaires et une relaxation musculaire subséquente. L'Isoxsuprine cible principalement les muscles lisses vasculaires et utérins, ce qui le rend efficace dans le traitement des affections liées à l'insuffisance vasculaire et au travail prématuré.

Comparaison Avec Des Composés Similaires

Composés similaires

Amlodipine : Un bloqueur des canaux calciques utilisé pour traiter l'hypertension artérielle et l'angine de poitrine.

Nifédipine : Un autre bloqueur des canaux calciques utilisé pour des indications similaires à celles de l'amlodipine.

Carvedilol : Un bêtabloqueur aux propriétés vasodilatatrices.

Unicité de l'Isoxsuprine

L'Isoxsuprine est unique dans sa double action d'agoniste bêta-adrénergique et de vasodilatateur. Contrairement aux bloqueurs des canaux calciques tels que l'amlodipine et la nifédipine, qui affectent principalement les canaux calciques, l'Isoxsuprine stimule directement les récepteurs bêta-adrénergiques. Ce mécanisme unique lui permet d'être efficace à la fois dans la relaxation des muscles lisses vasculaires et utérins, ce qui en fait un composé polyvalent en médecine humaine et vétérinaire .

Propriétés

IUPAC Name |

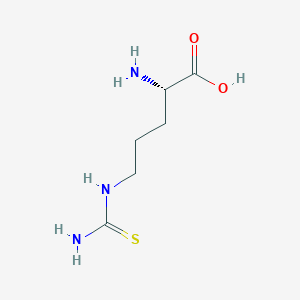

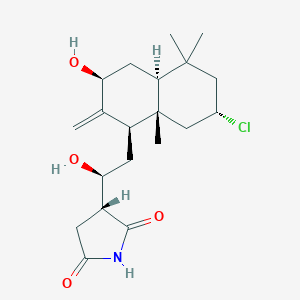

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023178 | |

| Record name | Isoxsuprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-28-8 | |

| Record name | Isoxsuprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxsuprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxsuprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B125420.png)

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)